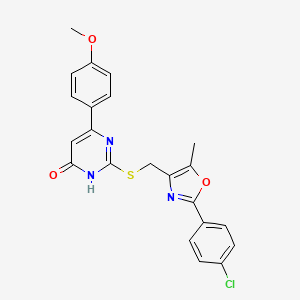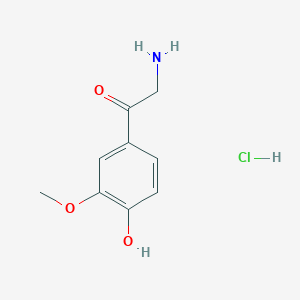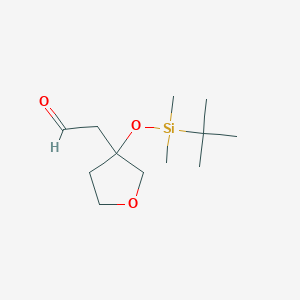![molecular formula C29H31N3O3 B3007220 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018125-17-1](/img/structure/B3007220.png)
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polyimides
Research has explored the synthesis and characterization of novel polyimides derived from aromatic dianhydride and various diamines, focusing on their potential applications in material science. For instance, pyridine-bridged aromatic dianhydride has been utilized to synthesize new polyimides, showing good thermal stability and mechanical properties, making them suitable for flexible electronics and high-performance materials (Wang et al., 2006).
Photophysical Properties
Studies on benzimidazol[1,2a]pyrrolidin-2-ones have revealed their potential in photophysical applications, such as in the development of materials with photochromic properties. These compounds exhibit thermally stable, highly colored photochromes, which can be useful in the design of optical storage devices and photoresponsive materials (Kose & Orhan, 2006).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of novel compounds, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been conducted to evaluate their potential biological activities. These studies aim to identify new therapeutic agents by assessing their binding energies on target proteins and their antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antitumor Activities
Compounds synthesized through microwave-assisted techniques have been evaluated for their antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of these compounds in medical and pharmacological applications, highlighting their capacity to address various bacterial and fungal pathogens as well as their efficacy in inhibiting tumor cell lines (El‐Borai et al., 2013).
Alzheimer's Therapy
Studies on N-Aryl-substituted 3-hydroxypyridin-4-ones have examined their potential as agents for Alzheimer's therapy, focusing on their capacity to sequester, redistribute, and/or remove metal ions associated with neurodegenerative diseases. This research explores multifunctional compounds that could serve as therapeutic agents by targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-8-6-11-23(14-19)31-16-22(15-27(31)34)29-30-25-12-4-5-13-26(25)32(29)17-24(33)18-35-28-20(2)9-7-10-21(28)3/h4-14,22,24,33H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXXQNESYCFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC=C5C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B3007146.png)








methanone](/img/structure/B3007159.png)
